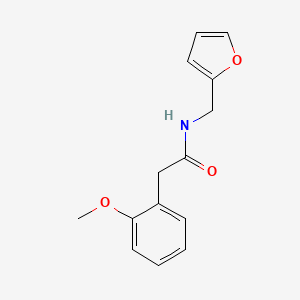

N-(2-furylmethyl)-2-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction N-(2-furylmethyl)-2-(2-methoxyphenyl)acetamide is a chemical compound involved in various synthesis processes and structural studies in chemistry. It is used as an intermediate in the production of azo disperse dyes and other chemical products.

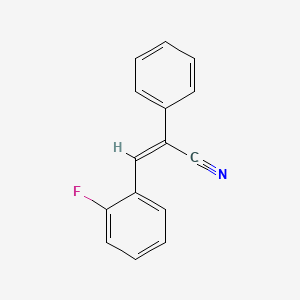

Synthesis Analysis This compound is synthesized through several chemical reactions, including catalytic hydrogenation, acetylation, esterification, and ester interchange processes. The process involves starting materials such as N-methylaniline and chloracetyl chloride, followed by various catalysis steps to achieve the desired product with high yield and selectivity (Zhang Qun-feng, 2008).

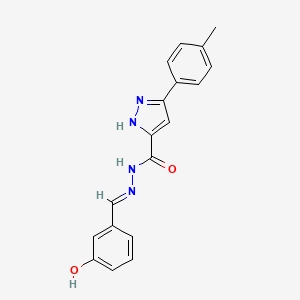

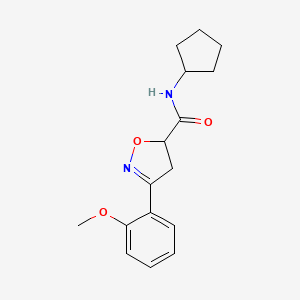

Molecular Structure Analysis The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been studied, showing linear and bent conformations depending on the specific derivatives and crystal structures analyzed. These studies provide insights into the spatial arrangement and atomic interactions within the molecule (A. Camerman et al., 2005).

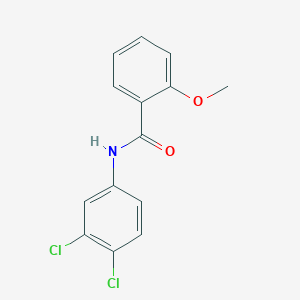

Chemical Reactions and Properties The compound participates in silylation reactions, where derivatives like N-(2-hydroxyphenyl)acetamide react with chlorotrimethylsilane, leading to various silylated products. These reactions are essential for modifying the chemical and physical properties of the compound for different applications (A. Nikonov et al., 2016).

Physical Properties Analysis The physical properties of related compounds, such as crystal structure and hydrogen bonding patterns, have been extensively studied, providing information about their stability, solubility, and other physical characteristics. These properties are crucial for the compound's application in various chemical processes and pharmaceutical formulations (M. Missioui et al., 2022).

Chemical Properties Analysis The chemical properties of this compound derivatives, such as reactivity, stability, and interactions with other compounds, have been studied. These properties are influenced by the compound's molecular structure, electron distribution, and the presence of functional groups, affecting its behavior in chemical reactions and its application in various fields (A. Vavasori et al., 2023).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Metabolism

- Herbicide Metabolism and Environmental Health: Studies have investigated the metabolism of chloroacetamide herbicides (e.g., acetochlor and metolachlor) and their metabolites in liver microsomes of humans and rats. This research is crucial for understanding the environmental and health impacts of widely used agricultural chemicals, indicating complex metabolic pathways that may involve carcinogenic risks due to the formation of DNA-reactive compounds (Coleman et al., 2000).

Green Chemistry Applications

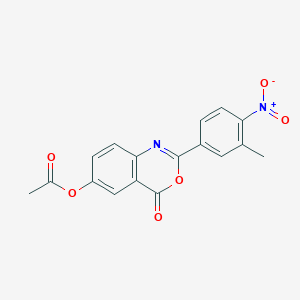

- Catalytic Hydrogenation for Green Synthesis: A novel catalytic process using Pd/C catalysts has been developed for the hydrogenation of nitrophenyl acetamides into amino phenyl acetamides, demonstrating an environmentally friendly approach to producing key intermediates for azo disperse dyes. This research highlights the importance of green chemistry in industrial applications, offering a more sustainable method for synthesizing important chemical intermediates (Zhang Qun-feng, 2008).

Bioactive Compound Synthesis and Evaluation

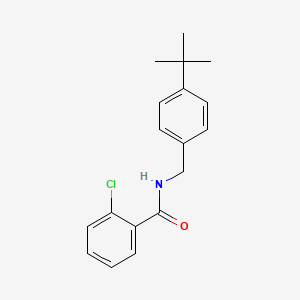

- Synthesis of Antimalarial Drug Intermediates: Research on chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs demonstrates the critical role of synthetic chemistry in developing new therapeutic agents. This work involves optimizing the synthesis process and understanding the reaction mechanisms, contributing to the pharmaceutical industry's ability to produce more effective treatments (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-13-7-3-2-5-11(13)9-14(16)15-10-12-6-4-8-18-12/h2-8H,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELPHQABZDHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)